N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide is an organic compound characterized by the presence of both hydroxyethyl and methoxyphenyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 2-hydroxyethylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted to form the final product. The general reaction conditions include:
Reactants: 2-hydroxyethylamine, 4-methoxybenzoyl chloride
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N’-(4-methoxyphenyl)ethanediamide.
Reduction: Formation of N-(2-aminoethyl)-N’-(4-methoxyphenyl)ethanediamide.
Substitution: Formation of various substituted ethanediamides depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of amide-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide may be investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals and materials. Its unique combination of functional groups allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide exerts its effects depends on its interaction with molecular targets. The hydroxyethyl group can form hydrogen bonds, while the methoxyphenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N’-(4-hydroxyphenyl)ethanediamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-hydroxyethyl)-N’-(4-chlorophenyl)ethanediamide: Similar structure but with a chloro group instead of a methoxy group.
N-(2-hydroxyethyl)-N’-(4-nitrophenyl)ethanediamide: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide is unique due to the presence of both hydroxyethyl and methoxyphenyl groups. This combination of functional groups provides distinct chemical properties, such as solubility and reactivity, which can be advantageous in various applications. The methoxy group, in particular, can influence the compound’s electronic properties and its interactions with other molecules.
Properties
Molecular Formula |
C11H14N2O4 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-4-2-8(3-5-9)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
InChI Key |
YWSWLDLKKOKTCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Origin of Product |
United States |
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